![molecular formula C20H22N2O3 B2462905 1-[4-[2-Hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]phenyl]propan-1-one CAS No. 691398-52-4](/img/structure/B2462905.png)
1-[4-[2-Hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]phenyl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[4-[2-Hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]phenyl]propan-1-one is a useful research compound. Its molecular formula is C20H22N2O3 and its molecular weight is 338.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral and Antitumor Activities
Antiviral Activity : Compounds similar to 1-[4-[2-Hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]phenyl]propan-1-one have been found to have significant antiviral activities. For instance, phenylpropanoids isolated from Lavandula angustifolia demonstrated high anti-tobacco mosaic virus (TMV) activity, with inhibition rates higher than positive controls (Tang et al., 2017).
Antitumor Activity : Similar benzimidazole derivatives have been studied for their antitumor properties. One study synthesized various benzimidazole derivatives and assessed their in vitro effects on rat liver microsomal lipid peroxidation, a measure relevant to antitumor activity. The most active compound showed significant inhibition, indicating potential antitumor applications (Kuş et al., 2004).
Neuroprotective and Antiobesity Applications
- Neuroprotective Effects : Benzimidazole derivatives have been evaluated as neuropeptide Y Y1 receptor antagonists, with the aim of developing antiobesity drugs. This indicates potential applications in neuroprotection and obesity treatment (Zarrinmayeh et al., 1998).
Antioxidant Properties
- Antioxidant Effects : Hydroxyl-containing analogs of this compound have shown selectivity towards cancer cells and exhibited antioxidant properties. These compounds enhanced antioxidant enzyme activity and reduced ROS production, indicating potential as antioxidants (Haridevamuthu et al., 2023).
Metabolism and Biochemical Transformations
Biochemical Transformations : Studies have also explored the biochemical transformations involving similar compounds. For example, research on arylhydroxylamine rearrangement in rats showed that hepatic isomerase-catalyzed rearrangements of hydroxylamines could have relevance in understanding the metabolism of related compounds (Sternson & Gammans, 1975).
Mechanistic Studies in Drug Design : Such compounds have been subject to structure-based drug design for the development of novel non-nucleoside adenosine deaminase inhibitors, showing the potential for specific therapeutic applications (Terasaka et al., 2004).
Properties
IUPAC Name |
1-[4-[2-hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-20(24)15-8-10-17(11-9-15)25-13-16(23)12-22-14(2)21-18-6-4-5-7-19(18)22/h4-11,16,23H,3,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDGZAXROLFVNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(CN2C(=NC3=CC=CC=C32)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
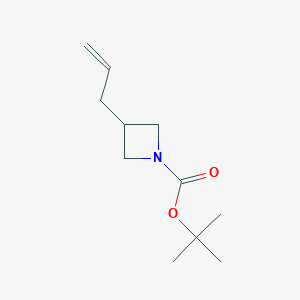

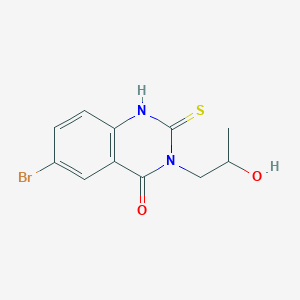

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2462830.png)
![2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2462832.png)
![(4-{3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine](/img/structure/B2462833.png)
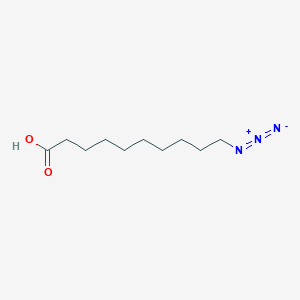
![N-(5-((4-ethoxyphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2462840.png)
![(E)-N-(4-chlorophenyl)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide](/img/structure/B2462841.png)
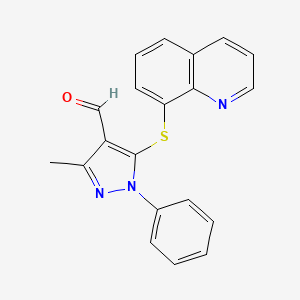
![3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2462843.png)
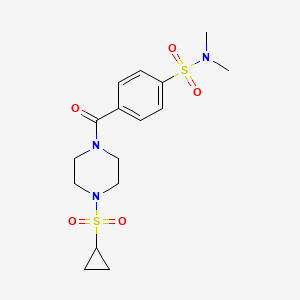
![N-[4-(aminomethyl)phenyl]butanamide](/img/structure/B2462845.png)
